ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis The compound is a subject of interest in chemical reactions and synthesis studies. Didenko et al. (2010) investigated the selectivity of reactions of this compound with hydrazine in various solvents, noting regiospecific and regioselective cyclizations under different conditions. This study highlights its potential in creating structurally diverse molecules through regioselective pathways (Didenko et al., 2010).
Antimicrobial Properties Research has also explored the antimicrobial properties of derivatives of this compound. El-Kazak and Ibrahim (2013) synthesized novel polynuclear derivatives and screened them for antimicrobial activity, indicating potential applications in combating microbial infections (El-Kazak & Ibrahim, 2013).
Structural Analysis and Medicinal Chemistry The structure of certain derivatives, such as the one studied by Lashmanova et al. (2019), was confirmed through single-crystal X-ray diffraction data, contributing to our understanding of its molecular structure and potential implications in medicinal chemistry (Lashmanova et al., 2019).
Chemical Property Exploration Pryadeina et al. (2008) delved into the cyclisation of derivatives of this compound and their isomerisation in solution, exploring the chemical properties and reactions pertinent to organic chemistry and potential applications in synthesis (Pryadeina et al., 2008).
Properties
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-5-27-18(25)15-12-20-19-21-17(13-6-8-14(26-4)9-7-13)22-24(19)16(15)10-11-23(2)3/h6-12H,5H2,1-4H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCCQNULAJVTJM-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N=C1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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